Technical Guide: 4-Chloro-5-(trifluoromethyl)pyrimidine
Technical Guide: 4-Chloro-5-(trifluoromethyl)pyrimidine
Topic: 4-Chloro-5-(trifluoromethyl)pyrimidine CAS number Content Type: An in-depth technical guide or whitepaper on the core.
CAS Number: 958452-21-6
Executive Summary & Significance
4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6 ) is a high-value heterocyclic intermediate critical to modern medicinal chemistry and agrochemical discovery. It serves as a privileged scaffold for introducing the 5-trifluoromethylpyrimidine moiety—a structural motif that significantly enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules.
The presence of the trifluoromethyl (
Chemical Profile & Physical Properties[1][2][3][4][5]
The introduction of the electron-withdrawing
| Property | Data / Description |
| IUPAC Name | 4-Chloro-5-(trifluoromethyl)pyrimidine |
| CAS Number | 958452-21-6 |
| Molecular Formula | |
| Molecular Weight | 182.53 g/mol |
| Physical State | Low-melting solid or colorless to yellow liquid (Ambient) |
| Boiling Point | ~190 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Hydrolyzes in water.[1][2] |
| Storage | Inert atmosphere ( |
Synthesis & Manufacturing Protocol
The synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine is typically achieved via a two-step sequence: cyclization to form the pyrimidinone core followed by deformylative chlorination.
Step 1: Construction of the Pyrimidine Core
Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate.
-
Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (NaOEt) (2.5 eq).
-
Solvent: Ethanol (Anhydrous).
-
Conditions: Reflux for 6–12 hours.
-
Mechanism: The amidine nitrogen attacks the ketone carbonyl of the
-keto ester, followed by cyclization at the ester carbonyl. The base drives the tautomerization to the stable 4(3H)-pyrimidinone form.
Step 2: Chlorination (Dehydroxychlorination)
Reaction: Conversion of 5-(trifluoromethyl)pyrimidin-4(3H)-one to the 4-chloro derivative.
-
Reagents: Phosphorus oxychloride (
) (Excess, solvent/reagent), N,N-Diethylaniline or DMF (Catalytic). -
Conditions: Reflux (100–110 °C) for 3–5 hours.
-
Workup: Quench carefully into ice water (exothermic hydrolysis of
) and extract with Dichloromethane (DCM). -
Critical Control Point: The
group deactivates the ring, making the carbonyl oxygen less nucleophilic towards phosphorus. A catalyst (DMF) is often required to form the Vilsmeier-Haack-like intermediate, facilitating the chloride displacement.
Figure 1: Synthetic pathway from acyclic precursors to the chloropyrimidine scaffold.
Reactivity & Mechanism: The Engine
The core utility of CAS 958452-21-6 lies in its high reactivity toward Nucleophilic Aromatic Substitution (
Mechanistic Insight
The C4 position is exceptionally electrophilic due to the cooperative electron-withdrawing effects of:
-
The Pyrimidine Nitrogens: N1 and N3 exert an inductive (
) and mesomeric ( ) pull. -
The C5-Trifluoromethyl Group: The
group at the ortho position (relative to C4) strongly stabilizes the anionic Meisenheimer complex intermediate via induction.
Regioselectivity
Unlike 2,4-dichloropyrimidines where competition exists between C2 and C4, 4-chloro-5-(trifluoromethyl)pyrimidine has only one leaving group. However, the rate of substitution is significantly faster than non-fluorinated analogues.
Protocol: General
-
Dissolve 4-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent (THF, Acetonitrile, or DMF).
-
Add Base: Diisopropylethylamine (DIPEA) or
(1.5–2.0 eq) to scavenge HCl. -
Add Nucleophile: Primary or secondary amine (1.0–1.1 eq).
-
Temperature:
°C. (Heat is rarely needed due to high activation). -
Observation: Reaction is often complete within 1–2 hours.
Figure 2:
Applications in Drug Discovery
The 5-trifluoromethylpyrimidine motif is a bioisostere for 5-chloropyrimidine or quinazoline cores, widely used to optimize potency and ADME properties.
Case Study: EGFR Inhibitors
Researchers utilize CAS 958452-21-6 to synthesize "reversed" pyrimidine scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibition.
-
Role: The pyrimidine ring mimics the adenine base of ATP, binding to the kinase hinge region.
-
Effect of CF3: The hydrophobic
group fits into the hydrophobic pocket of the enzyme (gatekeeper region), improving selectivity over wild-type kinases and increasing residence time.
Case Study: Antiviral Agents
Derivatives synthesized from this core have shown efficacy against Tobacco Mosaic Virus (TMV) and potential application in human viral therapies.[3] The electron-poor ring enhances
Handling & Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Hydrolysis Risk: Reacts with atmospheric moisture to release HCl and revert to the inactive pyrimidinone.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
-
Neutralization: Quench spills with aqueous sodium bicarbonate.
References
-
PubChem. (n.d.).[2] 4-Chloro-5-(trifluoromethyl)pyrimidine (Compound). National Library of Medicine. Retrieved from [Link]
-
Wu, N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
Li, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 2. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
